molecular formula C5H6FIN2O2S B7445442 2-(4-Iodopyrazol-1-yl)ethanesulfonyl fluoride

2-(4-Iodopyrazol-1-yl)ethanesulfonyl fluoride

Cat. No.: B7445442
M. Wt: 304.08 g/mol
InChI Key: FDTLXSXSOIQZBR-UHFFFAOYSA-N
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Description

2-(4-Iodopyrazol-1-yl)ethanesulfonyl fluoride is a chemical compound that features a pyrazole ring substituted with an iodine atom and an ethanesulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodopyrazol-1-yl)ethanesulfonyl fluoride typically involves the reaction of 4-iodopyrazole with ethanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodopyrazol-1-yl)ethanesulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The pyrazole ring can engage in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols, with bases such as sodium hydride or potassium carbonate, in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Coupling Reactions: Often require palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol.

Major Products

    Substitution Reactions: Yield products where the iodine atom is replaced by the nucleophile.

    Coupling Reactions: Produce biaryl or alkyne-substituted pyrazole derivatives.

Scientific Research Applications

2-(4-Iodopyrazol-1-yl)ethanesulfonyl fluoride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.

    Chemical Biology: Utilized in the study of enzyme inhibitors and other biologically active compounds.

    Materials Science: Explored for its role in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Iodopyrazol-1-yl)ethanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Iodopyrazol-1-yl)ethanesulfonyl fluoride
  • 2-(4-Bromopyrazol-1-yl)ethanesulfonyl fluoride
  • 2-(4-Chloropyrazol-1-yl)ethanesulfonyl fluoride

Uniqueness

2-(4-Iodopyrazol-1-yl)ethanesulfonyl fluoride is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. Additionally, the combination of the pyrazole ring and the ethanesulfonyl fluoride group provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

2-(4-iodopyrazol-1-yl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FIN2O2S/c6-12(10,11)2-1-9-4-5(7)3-8-9/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTLXSXSOIQZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCS(=O)(=O)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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